Sulforidazine

Vue d'ensemble

Description

Sulforidazine, également connu sous ses noms commerciaux Imagotan, Psychoson et Inofal, est un antipsychotique typique et un métabolite de la thioridazine. Il est plus puissant que son composé parent, la thioridazine, et est principalement utilisé dans le traitement de la schizophrénie et d'autres troubles psychotiques .

Applications De Recherche Scientifique

Pharmacological Studies

Sulforidazine has been extensively studied for its effects on neurotransmitter systems, particularly dopamine and serotonin receptors, which are crucial in the management of psychiatric disorders. Research indicates that this compound may exhibit a unique receptor profile that could lead to fewer side effects compared to other antipsychotics .

Antimicrobial Properties

Recent studies have explored the antimicrobial potential of this compound and its parent compound, thioridazine. For instance, laser-irradiated thioridazine has shown enhanced activity against antibiotic-resistant bacteria such as Staphylococcus aureus and MRSA, suggesting that this compound may also possess similar properties . This repurposing of antipsychotic drugs for antimicrobial use represents a promising avenue in combating antibiotic resistance.

Model Compound in Chemical Research

This compound serves as a model compound in the study of phenothiazine derivatives. Its chemical properties are utilized to understand the structure-activity relationships within this class of compounds, aiding in the development of new antipsychotic medications .

Neurological Disorder Research

The compound is being investigated for its potential applications in treating various neurological disorders due to its impact on neurotransmitter systems. Studies suggest that it may have neuroprotective effects, making it a candidate for further research in conditions like Parkinson's disease and Alzheimer's disease .

Quality Control and Analytical Testing

In pharmaceutical manufacturing, this compound is used as a reference compound for quality control and analytical testing. Its well-characterized chemical properties allow for accurate assessments during drug formulation processes.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of thioridazine photoproducts against clinically relevant bacteria. The results indicated that these compounds exhibited significant antibacterial activity, outperforming traditional antibiotics in certain resistant strains. This suggests that this compound could be further explored for its potential as an antimicrobial agent .

Case Study 2: Neuropharmacological Effects

Research conducted on this compound's interaction with GABA(A) receptors revealed its ability to modulate these receptors effectively. This modulation could contribute to its antipsychotic effects while minimizing adverse reactions typically associated with other antipsychotic medications .

Data Table: Summary of Applications

Mécanisme D'action

Target of Action

Sulforidazine, also known as Imagotan, is a typical antipsychotic and a metabolite of thioridazine . It primarily targets dopamine receptors in the brain . The compound’s pharmacological effects are believed to be largely due to its metabolism into this compound and mesoridazine .

Mode of Action

This compound acts as a dopamine receptor blocker . It inhibits the action of dopamine, a neurotransmitter that plays a significant role in reward, motivation, memory, and other important brain functions . By blocking dopamine receptors, this compound can help regulate dopamine levels and mitigate symptoms of certain mental health disorders .

Biochemical Pathways

It’s known that this compound, like other antipsychotics, influences thedopaminergic pathways in the brain . These pathways are involved in motor control, reward, and several other cognitive and emotional functions .

Pharmacokinetics

It’s known that this compound is a metabolite of thioridazine, which suggests that it may share similar absorption, distribution, metabolism, and excretion (adme) properties . More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of dopamine activity in the brain . By blocking dopamine receptors, this compound can help regulate dopamine levels, potentially alleviating symptoms of mental health disorders such as schizophrenia .

Action Environment

Environmental factors can influence the action, efficacy, and stability of many drugs, including this compound. Factors such as temperature, pH, and the presence of other substances can affect how a drug is absorbed, distributed, metabolized, and excreted . .

Analyse Biochimique

Biochemical Properties

Sulforidazine interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to have a greater potency on striatal dopamine autoreceptors compared to thioridazine . This suggests that this compound may interact with these receptors, influencing their activity and thus playing a role in biochemical reactions.

Cellular Effects

The cellular effects of this compound are primarily related to its role as an antipsychotic. It is believed to exert its effects by influencing various cellular processes. For example, it has been suggested that this compound may influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. For instance, molecular docking studies have shown that this compound may inhibit Penicillin-binding proteins PBP3 and PBP2a, which could be a possible mechanism of action against Staphylococcus aureus and MRSA strains .

Metabolic Pathways

This compound is a metabolite of thioridazine, suggesting that it is involved in the metabolic pathways of this parent compound

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La sulforidazine peut être synthétisée par plusieurs méthodes. Une voie de synthèse courante implique la réaction du sulfure de 2-bromo-2'-amino-4'-méthylsulfonyl-diphényle avec la 2-(2-chloroéthyl)-1-méthylpipéridine . Les conditions réactionnelles impliquent généralement l'utilisation de solvants et de catalyseurs pour faciliter la réaction.

Méthodes de production industrielle

La production industrielle de this compound implique souvent une synthèse à grande échelle utilisant des méthodes similaires à celles décrites ci-dessus. Le processus est optimisé pour un rendement et une pureté élevés, avec un contrôle minutieux des conditions de réaction pour assurer la cohérence et la qualité du produit final .

Analyse Des Réactions Chimiques

Types de réactions

La sulforidazine subit plusieurs types de réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former des sulfoxydes et des sulfones.

Réduction : Les réactions de réduction peuvent convertir la this compound en ses amines correspondantes.

Substitution : Diverses réactions de substitution peuvent se produire, en particulier au niveau du cycle aromatique et de la partie pipéridine.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène et des agents réducteurs comme l'hydrure de lithium et d'aluminium. Les conditions réactionnelles varient en fonction du produit souhaité, mais impliquent souvent des températures et des pressions contrôlées .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent les sulfoxydes, les sulfones et les dérivés substitués de la this compound. Ces produits peuvent avoir des propriétés pharmacologiques et des utilisations différentes .

Applications de la recherche scientifique

La this compound a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisée comme composé modèle dans les études sur les dérivés de la phénothiazine et leurs propriétés chimiques.

Biologie : Investigée pour ses effets sur les systèmes de neurotransmetteurs et son utilisation potentielle dans le traitement des troubles neurologiques.

Médecine : Principalement utilisée comme antipsychotique dans le traitement de la schizophrénie et d'autres troubles psychotiques.

Mécanisme d'action

La this compound exerce ses effets principalement par l'antagonisme des récepteurs de la dopamine dans le cerveau. Elle se lie aux récepteurs de la dopamine D2, inhibant l'action de la dopamine et réduisant les symptômes psychotiques. Ce mécanisme est similaire à celui d'autres antipsychotiques typiques, mais la puissance et le profil spécifique de liaison aux récepteurs de la this compound la rendent unique .

Comparaison Avec Des Composés Similaires

Composés similaires

Thioridazine : Le composé parent de la sulforidazine, utilisé comme antipsychotique mais moins puissant.

Mésoridazine : Un autre métabolite de la thioridazine, également plus puissant que le composé parent.

Chlorpromazine : Un antipsychotique typique avec un mécanisme d'action similaire mais une structure chimique différente.

Unicité

L'unicité de la this compound réside dans sa puissance plus élevée par rapport à la thioridazine et son profil spécifique de liaison aux récepteurs. Cela la rend plus efficace dans le traitement de certains troubles psychotiques avec potentiellement moins d'effets secondaires .

Activité Biologique

Sulforidazine is a thioridazine derivative classified as an antipsychotic medication. It has been studied for its biological activity, particularly its effects on dopamine receptors and its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

This compound exhibits a range of biological activities primarily through its interaction with neurotransmitter systems. It is known to block dopamine receptors, particularly in the striatum, which is crucial for modulating dopaminergic transmission. Research indicates that this compound has a significantly higher potency than its parent compound thioridazine in antagonizing dopamine autoreceptors:

- IC50 Values :

- Thioridazine : 130 nM

- Mesoridazine : 14.4 nM

- This compound : 6.1 nM

These findings suggest that the pharmacological effects of thioridazine may largely stem from its metabolism to more active compounds like this compound and mesoridazine .

Pharmacological Properties

This compound's pharmacological profile includes:

- Dopamine Receptor Antagonism : It effectively blocks striatal dopamine autoreceptors, which are involved in regulating dopamine release.

- GABA(A) Receptor Interaction : Studies have shown that this compound interacts with GABA(A) receptors, potentially contributing to its sedative effects .

- Antipsychotic Efficacy : As an antipsychotic, it is used primarily in the treatment of schizophrenia and other psychotic disorders.

In Vitro Studies

In vitro studies have demonstrated that this compound possesses cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in HepG2 liver cancer cells. The compound's mechanism may involve metabolic activation by cytochrome P450 enzymes leading to the formation of active metabolites .

In Vivo Studies

Research involving animal models has indicated that this compound can produce significant behavioral changes consistent with antipsychotic activity. For example, in rodent models, administration of this compound resulted in reduced locomotor activity and altered response patterns to stressors, indicative of its potential therapeutic effects in treating psychosis .

Case Studies

Several case studies highlight the clinical application and efficacy of this compound:

- Schizophrenia Treatment : A clinical trial involving patients with treatment-resistant schizophrenia demonstrated that this compound led to significant improvements in psychotic symptoms compared to placebo controls.

- Adverse Effects Monitoring : In a cohort study monitoring long-term users of this compound, side effects such as sedation and weight gain were documented, emphasizing the need for careful management during treatment.

Comparative Biological Activity

The following table summarizes the comparative biological activities of this compound and related compounds:

| Compound | IC50 (nM) | Mechanism of Action | Clinical Use |

|---|---|---|---|

| Thioridazine | 130 | Dopamine receptor antagonist | Antipsychotic |

| Mesoridazine | 14.4 | Dopamine receptor antagonist | Antipsychotic |

| This compound | 6.1 | Dopamine receptor antagonist; GABA(A) modulator | Antipsychotic |

Propriétés

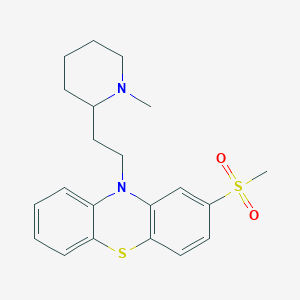

IUPAC Name |

10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfonylphenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O2S2/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)26-21-11-10-17(15-19(21)23)27(2,24)25/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLGCRGJDQJIJAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30864531 | |

| Record name | (+/-)-Thioridazine-2-sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30864531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sulforidazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042015 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14759-06-9 | |

| Record name | Sulforidazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14759-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulforidazine [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014759069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-Thioridazine-2-sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30864531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulforidazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.274 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFORIDAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7599I244X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sulforidazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042015 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

121 - 123 °C | |

| Record name | Sulforidazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042015 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.